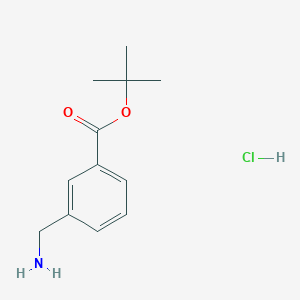

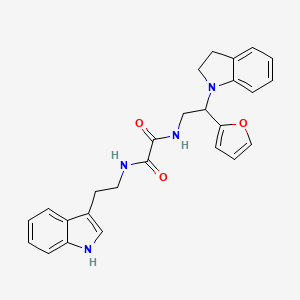

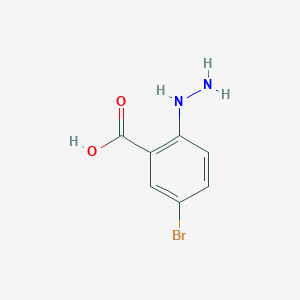

![molecular formula C18H23ClN4OS B2847074 5-chloro-N-[2-(dimethylamino)-2-(4-ethylphenyl)ethyl]-2-methylsulfanylpyrimidine-4-carboxamide CAS No. 1197701-26-0](/img/structure/B2847074.png)

5-chloro-N-[2-(dimethylamino)-2-(4-ethylphenyl)ethyl]-2-methylsulfanylpyrimidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-chloro-N-[2-(dimethylamino)-2-(4-ethylphenyl)ethyl]-2-methylsulfanylpyrimidine-4-carboxamide is a useful research compound. Its molecular formula is C18H23ClN4OS and its molecular weight is 378.92. The purity is usually 95%.

BenchChem offers high-quality 5-chloro-N-[2-(dimethylamino)-2-(4-ethylphenyl)ethyl]-2-methylsulfanylpyrimidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-N-[2-(dimethylamino)-2-(4-ethylphenyl)ethyl]-2-methylsulfanylpyrimidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

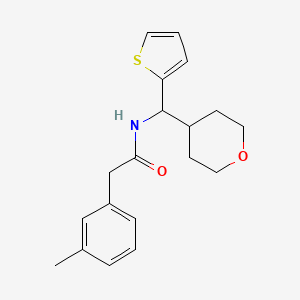

Allosteric Modulation of CB1 Receptor

The compound, as a part of the indole-2-carboxamide family, has been investigated for its role in allosteric modulation of the cannabinoid type 1 receptor (CB1). Studies have identified key structural requirements for such modulation, including chain length, electron withdrawing groups, and specific amino substituents, which significantly impact binding affinity and cooperativity. A related compound, 5-chloro-N-(4-(dimethylamino)phenethyl)-3-propyl-1H-indole-2-carboxamide, demonstrated potent allosteric modulation with a high binding cooperativity factor, indicating potential therapeutic applications in modulating CB1 receptor activity without directly activating the receptor itself (Khurana et al., 2014).

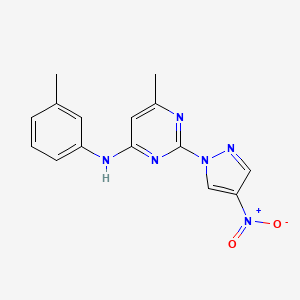

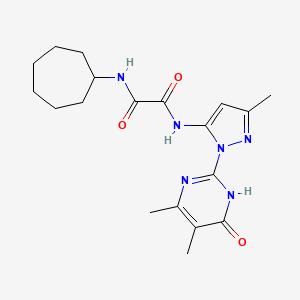

Synthesis of Pyrimidine Derivatives

Research has explored the synthesis of various pyrimidine derivatives using similar chemical structures. For instance, reactions involving 2-dimethylaminomethylene-1,3-diones with dinucleophiles have yielded esters of 4-substituted 2-amino-, 2-methyl-, or 2-phenyl-5-pyrimidinecarboxylic acids. These synthesized compounds have shown high yields and versatility in producing a range of pyrimidine derivatives, which are significant in medicinal chemistry for their potential biological activities (Schenone et al., 1990).

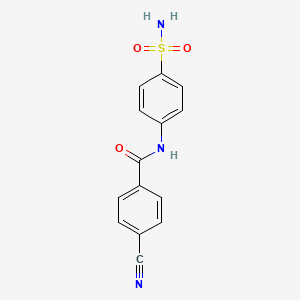

Antimicrobial and Antitumor Activities

Synthetic efforts have led to the creation of novel compounds with potential biological activities. For example, pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase properties, indicating a promising avenue for the development of new therapeutic agents. Such compounds showcase the potential of pyrimidine derivatives, similar to the compound , in contributing to the discovery of new drugs with specific biological activities (Rahmouni et al., 2016).

Chemical Properties and Reactivity

The chemical properties and reactivity of similar compounds have been extensively studied, leading to insights into their potential applications. For instance, research into the reactions of heterocyclic halogeno compounds with nucleophiles has shed light on the formation of various derivatives, contributing to a deeper understanding of the chemical behavior of such compounds. These studies are essential for designing new synthetic routes and exploring the potential applications of these chemicals in various fields (Geerts & Plas, 1978).

Safety And Hazards

properties

IUPAC Name |

5-chloro-N-[2-(dimethylamino)-2-(4-ethylphenyl)ethyl]-2-methylsulfanylpyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23ClN4OS/c1-5-12-6-8-13(9-7-12)15(23(2)3)11-20-17(24)16-14(19)10-21-18(22-16)25-4/h6-10,15H,5,11H2,1-4H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISAAILZIMDIJJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(CNC(=O)C2=NC(=NC=C2Cl)SC)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N-[2-(dimethylamino)-2-(4-ethylphenyl)ethyl]-2-methylsulfanylpyrimidine-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[2,2'-bithiophene]-5-yl}-S-(2-bromophenyl)-2-hydroxyethane-1-sulfonamido](/img/structure/B2846993.png)

![2-(2,4-dioxo-7-phenyl-1,2,4,5-tetrahydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)-N-[4-(methylthio)benzyl]acetamide](/img/structure/B2846995.png)

![7-Azepan-1-yl-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2847005.png)

![beta-Cyclodextrin, cyclic 6A,6D-[1,1-biphenyl]-4,4-disulfonat](/img/structure/B2847006.png)